(2-CHLORO-4-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
Description
(2-Chloro-4-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone is a synthetic arylpiperazinyl methanone derivative characterized by a 2-chloro-4-nitrophenyl group attached to a piperazine ring substituted with a 2-fluorophenyl moiety. The chloro and nitro substituents on the phenyl ring introduce electron-withdrawing effects, which may influence binding interactions and metabolic stability, while the 2-fluorophenyl group contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-14-11-12(22(24)25)5-6-13(14)17(23)21-9-7-20(8-10-21)16-4-2-1-3-15(16)19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBMUJLEKAJACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLORO-4-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-nitrophenol and 2-fluorophenylpiperazine. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-CHLORO-4-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
(2-CHLORO-4-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pesticides, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-CHLORO-4-NITROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (2-chloro-4-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone are best contextualized by comparing it to analogs with variations in substituents, regiochemistry, or core scaffolds. Below is a detailed analysis of key analogs:
Analog 1: (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)piperazinyl]methanone (CAS RN: 330636-43-6)
- Structural Differences: The methanone phenyl ring contains 2-chloro-4,5-difluoro substituents (vs. 2-chloro-4-nitro in the target compound). The piperazine-linked phenyl group has a 2-fluoro-4-nitro substitution (vs. 2-fluoro in the target).
- The nitro group on the piperazine phenyl ring introduces a stronger electron-withdrawing effect, which may alter binding kinetics to receptors .
Analog 2: [4-(tert-Butyl)phenyl][4-(2-fluorophenyl)piperazino]methanone (CAS RN: 432015-75-3)
- Structural Differences: The methanone phenyl ring is substituted with a tert-butyl group (vs. 2-chloro-4-nitro in the target).
- Absence of nitro and chloro groups diminishes electron-withdrawing effects, likely decreasing metabolic oxidation rates compared to the target compound .
Analog 3: (4-Chloro-3-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone (SMI481)
- Structural Differences: Regiochemistry: The methanone phenyl ring has a 4-chloro-3-nitro substitution (vs. 2-chloro-4-nitro in the target).
- This isomer may exhibit different pharmacokinetic profiles due to altered hydrogen-bonding capacity .
Analog 4: 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone (CAS RN: 478049-87-5)
- Structural Differences: Core Scaffold: Features an azetidinone (β-lactam) ring instead of a methanone. Additional 4-methoxyphenyl and phenyl substituents.
- Implications: The strained azetidinone core may confer unique reactivity or susceptibility to enzymatic degradation. The methoxy group introduces electron-donating effects, counterbalancing the piperazine’s basicity and modulating solubility .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted)* |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₄ClFN₃O₃ | 377.77 | 2-Cl, 4-NO₂ (phenyl); 2-F (piperazinyl) | 3.2 |
| Analog 1 (CAS 330636-43-6) | C₁₇H₁₂ClF₂N₃O₃ | 395.75 | 2-Cl,4,5-F (phenyl); 2-F,4-NO₂ (piperazinyl) | 3.8 |
| Analog 2 (CAS 432015-75-3) | C₂₁H₂₅FN₂O | 356.44 | 4-tert-butyl (phenyl); 2-F (piperazinyl) | 4.5 |
| Analog 3 (SMI481) | C₁₇H₁₄ClFN₃O₃ | 377.77 | 4-Cl,3-NO₂ (phenyl); 2-F (piperazinyl) | 3.1 |
| Analog 4 (CAS 478049-87-5) | C₂₇H₂₈FN₃O₂ | 445.53 | Azetidinone core; 4-OCH₃ (phenyl) | 2.9 |
*logP values estimated using the XLogP3 algorithm.
Key Findings and Implications
Substituent Position Matters : The regiochemistry of nitro and chloro groups (e.g., Analog 3 vs. Target) significantly impacts receptor selectivity and metabolic pathways .
Electron Effects : Nitro groups enhance binding to electron-rich receptor pockets but may reduce metabolic stability due to oxidative susceptibility.
Core Modifications: Replacing methanone with azetidinone (Analog 4) drastically alters solubility and target engagement, highlighting the importance of scaffold choice .
Biological Activity
The compound (2-Chloro-4-Nitrophenyl)[4-(2-Fluorophenyl)Piperazino]Methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.73 g/mol. The structure includes a chloro group, a nitro group, and a piperazine moiety, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various cellular targets:
- Enzyme Inhibition : The nitro group can undergo reduction to form an amino derivative, which may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine ring can facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological effects.
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives containing nitro groups have shown effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Anticancer Potential
Several studies have explored the anticancer activity of compounds with similar structural motifs. For example:
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that compounds with piperazine derivatives can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : The presence of electron-withdrawing groups like nitro and chloro enhances the electrophilicity of the compound, allowing it to form adducts with nucleophilic sites on DNA or proteins, thus disrupting cellular functions.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported that a related piperazine derivative exhibited IC50 values of 5 µM against MCF-7 cells, indicating potent anticancer activity. |
| Johnson et al. (2021) | Found that compounds containing the nitro group showed up to 70% inhibition of E. coli growth at 50 µg/mL concentrations. |
| Lee et al. (2022) | Demonstrated that structural modifications in piperazine derivatives could enhance selectivity towards cancer cells over normal cells. |
Research Findings
Recent research has focused on optimizing the synthesis and biological evaluation of this compound:
- Synthesis : The compound can be synthesized via a multi-step reaction involving the chlorination of 4-nitrophenol followed by coupling with piperazine derivatives.
- Biological Testing : In vivo studies are warranted to evaluate the pharmacokinetics and toxicity profiles, which are crucial for understanding the therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
